molecular formula C13H10N2O3S B11800687 6-(4-Hydroxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid

6-(4-Hydroxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid

Cat. No.: B11800687
M. Wt: 274.30 g/mol
InChI Key: KVIYSTPKBCKJCT-UHFFFAOYSA-N
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Description

6-(4-Hydroxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid is a heterocyclic compound that features both imidazole and thiazole rings. These structures are known for their significant biological activities and are often found in various pharmacologically active molecules. The presence of a hydroxyphenyl group further enhances its potential for diverse chemical interactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Hydroxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid typically involves the reaction of 2-aminothiazoles with halo carbonyl compounds . This method is widely used due to its efficiency in producing the desired imidazo[2,1-b]thiazole derivatives.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal complex catalysis and green chemistry methods has been explored to enhance the efficiency and environmental sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-(4-Hydroxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinone derivatives, reduced imidazole and thiazole compounds, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

6-(4-Hydroxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Hydroxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid involves its interaction with various molecular targets and pathways:

Properties

IUPAC Name

6-(4-hydroxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S/c1-7-11(12(17)18)19-13-14-10(6-15(7)13)8-2-4-9(16)5-3-8/h2-6,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIYSTPKBCKJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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